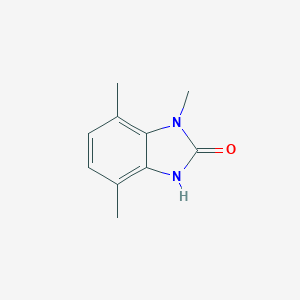

3,4,7-trimethyl-1H-benzimidazol-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4,7-trimethyl-1H-benzimidazol-2-one, also known as this compound, is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,4,7-trimethyl-1H-benzimidazol-2-one, and how can reaction conditions be optimized?

- Answer : A common approach involves alkylation or methylation of benzimidazol-2-one precursors. For example, alkyl halides (e.g., methyl iodide) can react with the parent benzimidazol-2-one in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like DMF or acetonitrile . To optimize yield, parameters such as stoichiometry (1.2–1.5 equivalents of alkylating agent), temperature (60–80°C), and reaction time (6–12 hours) should be systematically tested. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typical. Characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity and purity .

Q. How can spectroscopic techniques (NMR, IR) distinguish positional isomers of trimethyl-substituted benzimidazol-2-one derivatives?

- Answer : ¹H NMR is pivotal: methyl groups in the 3,4,7-positions produce distinct splitting patterns due to coupling with adjacent protons. For instance, the 7-methyl group (adjacent to the benzimidazole NH) may exhibit downfield shifts (δ 2.8–3.2 ppm) due to deshielding effects, while 3- and 4-methyl groups typically resonate at δ 2.4–2.6 ppm. IR spectroscopy can corroborate NH stretching (~3200 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹). Computational tools (e.g., DFT calculations) may supplement spectral assignments .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the molecular packing and hydrogen-bonding networks of this compound?

- Answer : Single-crystal X-ray diffraction is essential. Use SHELXT for structure solution and SHELXL for refinement, leveraging anisotropic displacement parameters for non-H atoms . Hydrogen-bonding networks (e.g., N–H···O interactions) can be analyzed using Mercury software. For ambiguous cases (e.g., disorder in methyl groups), iterative refinement with restraints (DFIX, SIMU) and validation via R1/wR2 convergence (<5% discrepancy) is advised. Twinning or pseudosymmetry may require integration of PLATON’s TWIN/BASF tools .

Q. How can researchers reconcile discrepancies between computational predictions (e.g., DFT) and experimental bioactivity data for benzimidazol-2-one derivatives?

- Answer : Discrepancies often arise from solvation effects or conformational flexibility. Perform MD simulations (e.g., GROMACS) to assess ligand flexibility in aqueous environments. Re-optimize DFT geometries (B3LYP/6-311+G(d,p)) with implicit solvation models (e.g., PCM). Validate docking results (AutoDock Vina) with experimental IC50 values, ensuring force field parameters (e.g., AMBER) match the protonation state of the benzimidazole core .

Q. What strategies improve the regioselectivity of methylation in multi-substituted benzimidazol-2-one systems?

- Answer : Steric and electronic factors dominate. Use directing groups (e.g., nitro at C5) to block undesired methylation sites. Microwave-assisted synthesis (100–120°C, 30 minutes) enhances kinetic control. Alternatively, transition-metal catalysts (e.g., Pd(OAc)₂ with ligands) enable site-selective C–H activation. Monitor intermediates by LC-MS to identify competing pathways .

Q. Data Analysis and Experimental Design

Q. How should researchers design dose-response assays to evaluate the kinase inhibitory activity of this compound derivatives?

- Answer : Use a 10-point dilution series (0.1 nM–100 µM) in triplicate, with staurosporine as a positive control. Employ time-resolved fluorescence resonance energy transfer (TR-FRET) assays (e.g., ADP-Glo™ Kinase Assay) for high-throughput screening. Normalize data to DMSO controls and fit dose-response curves using GraphPad Prism (log[inhibitor] vs. normalized response). Calculate Hill slopes to assess cooperativity .

Q. What statistical methods are robust for analyzing contradictory cytotoxicity data across cell lines?

- Answer : Apply ANOVA with post-hoc Tukey tests for inter-group comparisons. For heterogeneous variances (e.g., resistant vs. sensitive lines), use non-parametric Kruskal-Wallis tests. Principal component analysis (PCA) can identify outliers or batch effects. Meta-analysis of IC50 values (e.g., random-effects model) accounts for inter-study variability .

Q. Structural and Mechanistic Insights

Q. How does the π-stacking propensity of this compound influence its supramolecular assembly?

- Answer : The planar benzimidazole core facilitates face-to-face π-stacking (3.5–4.0 Å interplanar distances), as observed in crystal structures . Methyl groups at 3,4,7 positions introduce steric hindrance, potentially reducing stacking efficiency. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts, while thermal ellipsoid plots (ORTEP) highlight dynamic disorder .

属性

CAS 编号 |

103901-87-7 |

|---|---|

分子式 |

C10H12N2O |

分子量 |

176.21 g/mol |

IUPAC 名称 |

3,4,7-trimethyl-1H-benzimidazol-2-one |

InChI |

InChI=1S/C10H12N2O/c1-6-4-5-7(2)9-8(6)11-10(13)12(9)3/h4-5H,1-3H3,(H,11,13) |

InChI 键 |

PVCLMORNQLVLSP-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C(C=C1)C)N(C(=O)N2)C |

规范 SMILES |

CC1=C2C(=C(C=C1)C)N(C(=O)N2)C |

同义词 |

2H-Benzimidazol-2-one,1,3-dihydro-1,4,7-trimethyl-(9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。